Cas no 2248364-02-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate is a specialized organic compound featuring a phthalimide moiety linked to a substituted piperidine carboxylate. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzyl and methyl substituents on the piperidine ring may enhance lipophilicity and steric effects, influencing binding affinity in target interactions. The phthalimide group could contribute to photostability or serve as a protecting group in synthetic routes. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in CNS-targeted compounds or enzyme inhibitors. The compound's purity and stability under standard conditions facilitate reproducible results in research applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate structure
2248364-02-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate
CAS No:2248364-02-3
MF:C22H22N2O4
MW:378.421085834503
CID:5790237
PubChem ID:165724723
Update Time:2025-08-03

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate
    • 2248364-02-3
    • EN300-6521575
    • Inchi: 1S/C22H22N2O4/c1-22(11-13-23(14-12-22)15-16-7-3-2-4-8-16)21(27)28-24-19(25)17-9-5-6-10-18(17)20(24)26/h2-10H,11-15H2,1H3
    • InChI Key: KAQFMNHKQLPLGF-UHFFFAOYSA-N
    • SMILES: O(C(C1(C)CCN(CC2C=CC=CC=2)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 378.15795719g/mol
  • Monoisotopic Mass: 378.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6521575-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate
2248364-02-3 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate

Chemical Profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate (CAS No. 2248364-02-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-benzyl-4-methylpiperidine-4-carboxylate (CAS No. 2248364-02-3) represents a fascinating molecule in the realm of medicinal chemistry, particularly within the context of drug discovery and development. Its unique structural features, comprising an isoindole core fused with a piperidine scaffold, make it a promising candidate for further exploration in therapeutic applications.

At the heart of this compound lies its dioxo group, which introduces significant electronic and steric properties that can modulate its interactions with biological targets. The presence of a benzyl substituent on the piperidine ring adds another layer of complexity, potentially influencing both solubility and metabolic stability. These structural elements collectively contribute to the molecule's potential as a pharmacophore in the design of novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise modeling of such molecules, allowing researchers to predict their binding affinities and pharmacokinetic profiles with greater accuracy. The isoindole moiety, in particular, has garnered attention for its role in several bioactive natural products and synthetic derivatives. Its ability to engage with biological receptors in unique ways makes it a valuable building block for medicinal chemists.

The 1-benzyl-4-methylpiperidine component of the compound introduces additional functional groups that can be exploited for fine-tuning biological activity. Piperidine derivatives are well-known for their versatility in drug design, often serving as key structural motifs in approved therapeutics. The benzyl group, while seemingly simple, can significantly influence the molecule's overall properties, including its binding mode and pharmacological effects.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are critical steps toward identifying lead compounds with therapeutic potential. The dioxo group, for instance, has been implicated in various bioactive scaffolds, suggesting that this compound may exhibit interesting interactions with biological targets relevant to diseases such as cancer or neurological disorders.

One particularly intriguing aspect of this compound is its potential application in the development of kinase inhibitors. Isoindole derivatives have shown promise as inhibitors of tyrosine kinases, which are frequently overexpressed in cancer cells and play a crucial role in signal transduction pathways. The combination of the dioxo group and the piperidine scaffold may confer selective binding to these kinases while minimizing off-target effects.

Furthermore, the benzyl substituent could serve as a handle for further derivatization, allowing chemists to explore analogs with enhanced potency or selectivity. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly impact a molecule's pharmacological profile. Computational studies have already begun to shed light on how these structural elements interact with biological targets at an atomic level.

The synthesis of this compound presents its own set of challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the various fragments into a coherent structure.

Once synthesized, thorough characterization is essential to confirm both the identity and purity of the compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide invaluable insights into its molecular structure and conformational preferences. These data are critical for understanding how it might interact with biological targets.

In vitro studies are typically conducted next to assess the compound's biological activity across a range of relevant targets. Assays measuring interaction with enzymes such as kinases or receptors can provide early indications of its therapeutic potential. Additionally, cell-based assays can help evaluate its effects on cellular processes relevant to diseases under investigation.

The pharmacokinetic properties of this compound are also carefully evaluated to ensure that it behaves favorably in vivo. Parameters such as solubility, permeability, metabolic stability, and distribution are critical determinants of its suitability for further development into a drug candidate. Computational models can predict many of these properties before experimental testing is undertaken.

One particularly exciting area of research involves using this compound as a tool to probe biological mechanisms at a molecular level. By studying how it interacts with specific targets and how these interactions affect cellular function, researchers can gain insights into disease pathways that may lead to new therapeutic strategies.

The isoindole core, for example, has been implicated in various natural products known for their bioactivity against infectious diseases or inflammation-related disorders. By leveraging this scaffold as a starting point for drug design, scientists hope to identify novel compounds that can modulate these pathways effectively.

The combination of computational modeling and experimental validation has accelerated the pace at which new drug candidates are identified today. This interdisciplinary approach allows researchers to rapidly screen large libraries of compounds for potential therapeutic activity before investing significant resources into further development.

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